12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid

Description

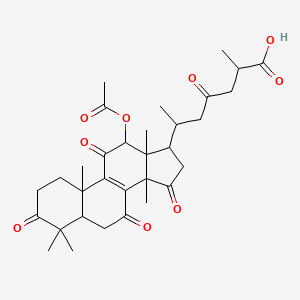

Chemical Identity: 12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid, also known as Ganoderic acid F, is a lanostane-type triterpenoid isolated from Ganoderma lucidum (reishi mushroom). Its molecular formula is C₃₂H₄₂O₉ (monoisotopic mass: 572.2985 Da), featuring a highly oxidized lanostane skeleton with five ketone (oxo) groups at positions 3, 7, 11, 15, and 23, an acetoxy group at position 12, and a carboxylic acid at position 26 . It is biosynthetically derived from the cyclization of squalene and subsequent oxidative modifications, characteristic of Ganoderma triterpenoids .

Pharmacological Relevance:

This compound has been implicated in metabolic regulation, particularly in studies linking its downregulation to amelioration of type 2 diabetes via modulation of gut microbiota (e.g., reduced Bacteroides and Butyricimonas abundance) . Its structural complexity, including the acetoxy group, may enhance lipophilicity and membrane permeability compared to less-oxidized analogs .

Properties

IUPAC Name |

6-(12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCNWXLKMWWVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98665-15-7 | |

| Record name | Ganoderic acid F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include acetylation and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources such as Ganoderma lucidum, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, signaling pathways, and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antioxidant mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among related lanostane triterpenoids include:

- Oxidation state (hydroxyl vs. oxo groups).

- Esterification (carboxylic acid vs. ethyl/butyl esters).

- Substituent positions (e.g., acetoxy at C-12 vs. hydroxy).

The table below summarizes critical differences:

Key Findings:

Oxidation State and Bioactivity: The pentaoxo configuration in Ganoderic acid F correlates with distinct metabolic interactions, such as microbiota modulation, compared to analogs like Ganoderic acid H (tetraoxo with C3 hydroxyl) .

Substituent Effects: Acetoxy vs. Hydroxy at C-12: The acetoxy group in Ganoderic acid F enhances hydrophobicity, favoring membrane penetration, whereas hydroxy-substituted analogs (e.g., Entry 9 ) may exhibit stronger hydrogen-bonding interactions . Dihydroxy vs. Oxo: Ganoderic acid D2 (7,12-dihydroxy) shows reduced oxidation, possibly altering receptor binding compared to pentaoxo compounds.

Ecological and Pharmacological Roles :

Biological Activity

12-Acetoxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid is a triterpenoid compound derived from the fruiting body of Ganoderma lucidum, commonly known as reishi mushroom. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Structural Information

- Molecular Formula : C32H42O9

- Molecular Weight : 570.67 g/mol

- InChI Key : BWCNWXLKMWWVBT-UHFFFAOYSA-N

The structure of this compound features multiple hydroxyl groups and a complex arrangement of carbon rings typical of triterpenes.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C32H42O9 |

| Molecular Weight | 570.67 g/mol |

| InChI Key | BWCNWXLKMWWVBT-UHFFFAOYSA-N |

Antioxidant Activity

Research indicates that triterpenoids from Ganoderma lucidum, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Table 2: Antioxidant Activity Data

| Source | IC50 (µg/mL) |

|---|---|

| Triterpenoids from G. lucidum | 16 |

| Low-molecular-weight chitosan | 12 |

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been reported to reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS).

Table 3: Inhibition of Nitric Oxide Production

| Compound | IC50 (µM) |

|---|---|

| 12-Acetoxy-Pentaoxolanost | 29.2 |

| Control (untreated) | - |

Anticancer Properties

The anticancer potential of triterpenoids has been explored in various studies. In vitro assays indicate that this compound can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : Decreased by 50% at a concentration of 25 µM.

- Apoptosis Induction : Increased markers for apoptosis after 48 hours of treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammation and cancer progression.

- Regulation of Gene Expression : It modulates the expression of genes associated with apoptosis and cell cycle regulation.

- Scavenging Free Radicals : The presence of hydroxyl groups enhances its ability to neutralize reactive oxygen species (ROS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.